molecular formula C14H19N3O B12357036 6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one

6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one

Cat. No.: B12357036
M. Wt: 245.32 g/mol
InChI Key: UAXSBKOSJSEYMV-UHFFFAOYSA-N
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Description

6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidin-4-one core structure with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the benzyl or pyrimidinone moieties .

Scientific Research Applications

6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one is unique due to its specific combination of a pyrido[4,3-d]pyrimidin-4-one core with a benzyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

6-benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H19N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2,(H,16,18)

InChI Key

UAXSBKOSJSEYMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1NCNC2=O)CC3=CC=CC=C3

Origin of Product

United States

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